Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used in scientific research and has diverse applications, ranging from drug discovery to materials synthesis, due to its unique properties.
Synthesis Analysis
The synthesis of “Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” can be achieved from 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is characterized by a piperidine ring attached to a pyridine ring via an ether linkage . The compound has a molecular weight of 277.37 .Physical And Chemical Properties Analysis
“Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is a solid at room temperature . It has a boiling point of 444.2±45.0 C at 760 mmHg . The compound should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an analogue closely related to the queried compound, is an important intermediate in the synthesis of biologically active molecules such as crizotinib. This compound has been synthesized through a multi-step process, highlighting the pivotal role of such intermediates in drug development (Kong et al., 2016).
Chemical Characterization and Structural Studies
Investigations into similar tert-butyl piperidine-1-carboxylate derivatives have provided insights into their molecular structures and potential for forming the basis of more complex molecules. For example, the synthesis and characterization of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed significant information about the molecular packing and hydrogen bonding patterns within these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis (Didierjean et al., 2004).
Novel Synthetic Methodologies
The development of new synthetic routes for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another closely related compound, demonstrates the ongoing research into efficient production methods for such intermediates. These advancements are crucial for the cost-effective manufacture of small molecule anticancer drugs, showcasing the broader implications of research on tert-butyl piperidine-1-carboxylate derivatives (Zhang et al., 2018).
Applications in Drug Development
Research on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlights the role of tert-butyl piperidine-1-carboxylate derivatives in the synthesis of targeted therapy drugs. The optimization of synthetic methods for these intermediates is critical for the development of effective therapeutic agents (Wang et al., 2015).
Safety and Hazards
“Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-12(6-9-18)20-13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEDGRIPSHSTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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